Cox-2-IN-26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

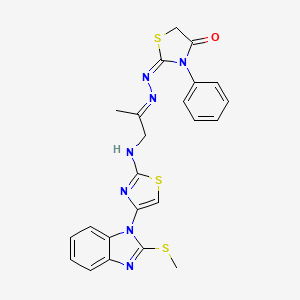

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H21N7OS3 |

|---|---|

Molecular Weight |

507.7 g/mol |

IUPAC Name |

(2E)-2-[(E)-1-[[4-(2-methylsulfanylbenzimidazol-1-yl)-1,3-thiazol-2-yl]amino]propan-2-ylidenehydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C23H21N7OS3/c1-15(27-28-23-29(20(31)14-34-23)16-8-4-3-5-9-16)12-24-21-26-19(13-33-21)30-18-11-7-6-10-17(18)25-22(30)32-2/h3-11,13H,12,14H2,1-2H3,(H,24,26)/b27-15+,28-23+ |

InChI Key |

LARVQAAGTBVQRP-BOJCHKAJSA-N |

Isomeric SMILES |

C/C(=N\N=C\1/N(C(=O)CS1)C2=CC=CC=C2)/CNC3=NC(=CS3)N4C5=CC=CC=C5N=C4SC |

Canonical SMILES |

CC(=NN=C1N(C(=O)CS1)C2=CC=CC=C2)CNC3=NC(=CS3)N4C5=CC=CC=C5N=C4SC |

Origin of Product |

United States |

Foundational & Exploratory

Cox-2-IN-26: A Technical Guide to its Mechanism of Action

This document provides a comprehensive technical overview of the mechanism of action for the selective cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-26. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound is a potent and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The therapeutic anti-inflammatory and analgesic effects of this compound are primarily mediated through this selective inhibition.[1][2]

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators in various physiological and pathological processes.[3][4] The COX-1 isoform is constitutively expressed in many tissues and plays a role in maintaining the integrity of the gastric mucosa and regulating platelet aggregation.[3] In contrast, the COX-2 isoform is inducible and its expression is significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[5][6] This elevated COX-2 activity leads to the production of prostaglandins that mediate pain, fever, and inflammation.[3]

This compound is designed to specifically bind to the active site of the COX-2 enzyme, preventing it from converting arachidonic acid into pro-inflammatory prostaglandins.[2] This selective action allows it to reduce inflammation and pain without significantly affecting the protective functions of COX-1, thereby reducing the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[2][3]

Signaling Pathways Modulated by this compound

The inhibition of COX-2 by this compound has significant downstream effects on key signaling pathways involved in inflammation and cellular processes.

Arachidonic Acid to Prostaglandin Pathway

The primary pathway affected by this compound is the conversion of arachidonic acid to Prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins like PGE2.[4] By blocking COX-2, this compound effectively halts this conversion at its source.

References

- 1. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 2. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. scbt.com [scbt.com]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Discovery and Synthesis of a Novel Indole-Based Selective COX-2 Inhibitor: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy, offering the potential for potent analgesic and anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). The quest for novel COX-2 inhibitors with improved efficacy and safety profiles is an ongoing endeavor in medicinal chemistry. This technical guide details the discovery and synthesis of a promising indole-based selective COX-2 inhibitor, referred to herein as Compound 26, based on the foundational work of Hayashi et al. (2012). This compound, an analog of indomethacin, demonstrates high potency and selectivity for COX-2, representing a significant development in the field.

Core Compound Profile: Cox-2-IN-26 (Compound 26)

Compound 26, a novel acid-type cyclooxygenase-2 inhibitor, was designed and synthesized as part of a structure-activity relationship (SAR) study aimed at developing new anti-inflammatory drugs. It is a derivative of the well-known NSAID indomethacin, modified to enhance its selectivity for the COX-2 isozyme.

Signaling Pathway and Mechanism of Action

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.

Traditional NSAIDs inhibit both COX-1 and COX-2, leading to the desired anti-inflammatory effects but also to undesirable gastrointestinal side effects due to the inhibition of the protective functions of COX-1. Selective COX-2 inhibitors, such as Compound 26, are designed to preferentially bind to and inhibit the COX-2 enzyme, thereby reducing inflammation and pain with a lower risk of gastrointestinal complications.

Figure 1: Simplified signaling pathway of COX-2-mediated inflammation and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the in vitro inhibitory activities of Compound 26 against COX-1 and COX-2 enzymes, as well as its in vivo anti-inflammatory efficacy.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Compound 26 | >100 | 0.155 | >645 |

| Indomethacin | 0.32 | 5.1 | 0.06 |

| Celecoxib | 15 | 0.04 | 375 |

| Table 1: In vitro COX inhibitory activity of Compound 26 and reference compounds. |

| Compound | Dose (mg/kg) | % Inhibition of Paw Edema |

| Compound 26 | 1 | 45.2 |

| 3 | 68.4 | |

| 10 | 82.1 | |

| Indomethacin | 1 | 48.7 |

| 3 | 72.5 | |

| 10 | 85.3 | |

| Table 2: In vivo anti-inflammatory activity of Compound 26 in the carrageenan-induced rat paw edema model. |

Experimental Protocols

Synthesis of Compound 26

The synthesis of Compound 26 (2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid) is a multi-step process starting from commercially available materials. A generalized workflow is presented below.

Figure 2: General synthetic workflow for Compound 26.

Detailed Methodology:

-

Fischer Indole Synthesis: The synthesis begins with the reaction of a substituted phenylhydrazine with a ketone or aldehyde, in this case, a derivative of levulinic acid, to form the indole scaffold. This is a classic method for constructing the indole ring system.

-

N-Acylation: The nitrogen of the indole ring is then acylated using 4-chlorobenzoyl chloride in the presence of a base. This step introduces the characteristic benzoyl group found in indomethacin and its analogs.

-

Saponification: The final step involves the hydrolysis of the ester group to the corresponding carboxylic acid using a base such as lithium hydroxide, yielding the final product, Compound 26.

Purification at each step is typically achieved through column chromatography, and the structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro COX Inhibition Assay

The inhibitory activity of Compound 26 against COX-1 and COX-2 was determined using a whole-blood assay, which provides a more physiologically relevant assessment of COX inhibition.

Methodology:

-

Blood Collection: Fresh human blood is collected from healthy volunteers.

-

Incubation: Aliquots of the blood are incubated with various concentrations of the test compound (Compound 26) or reference drugs.

-

COX-1 Activity Measurement: To measure COX-1 activity, the blood is allowed to clot, and the production of thromboxane B₂ (TXB₂), a stable metabolite of the COX-1 product thromboxane A₂, is quantified by enzyme-linked immunosorbent assay (ELISA).

-

COX-2 Activity Measurement: To measure COX-2 activity, lipopolysaccharide (LPS) is added to the blood to induce COX-2 expression. The production of prostaglandin E₂ (PGE₂) is then measured by ELISA.

-

IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of TXB₂ (for COX-1) or PGE₂ (for COX-2) production is calculated as the IC₅₀ value.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

The in vivo anti-inflammatory efficacy of Compound 26 was evaluated using the carrageenan-induced paw edema model in rats, a standard and widely used assay for acute inflammation.

Methodology:

-

Animal Dosing: Male Wistar rats are fasted overnight and then orally administered with either the vehicle, Compound 26, or a reference drug at various doses.

-

Induction of Edema: One hour after drug administration, a subplantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the inflamed paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated groups to the vehicle-treated control group.

Conclusion

Compound 26, a novel indole-based derivative of indomethacin, has been identified as a potent and highly selective COX-2 inhibitor. Its discovery and synthesis represent a significant advancement in the development of new anti-inflammatory agents. The data presented in this guide demonstrate its promising pharmacological profile, with potent in vitro selective COX-2 inhibition and significant in vivo anti-inflammatory activity. The detailed experimental protocols provided herein offer a valuable resource for researchers in the field of drug discovery and development who are working on the next generation of anti-inflammatory therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

The Structure-Activity Relationship of Cox-2-IN-26: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Cox-2-IN-26, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The information presented is collated from the primary research publication by Maghraby MT, et al., which details the design, synthesis, and biological evaluation of a novel class of benzimidazole-thiazole hybrids. This compound, identified as compound 16 in this study, demonstrates significant anti-inflammatory activity with a favorable gastrointestinal safety profile.

Core Compound Data and Activity

This compound is a novel hybrid molecule linking a 2-methylthiobenzimidazole scaffold to a 4-thiazolidinone moiety via a 2-aminothiazole linker. This structural combination has proven effective in achieving potent and selective inhibition of COX-2, an enzyme critically involved in inflammatory pathways.

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds

| Compound | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI = COX-1 IC₅₀/COX-2 IC₅₀) | 15-LOX IC₅₀ (µM) |

| 13 | Benzimidazole-thiazole linked to acetyl moiety | 13.25 | 0.075 | 177 | 6.56 |

| 14 | Benzimidazole-thiazole linked to phenyl thiosemicarbazone | 10.68 | 0.072 | 148 | 2.04 |

| 15a | Benzimidazole-thiazole linked to 1,3-thiazoline | 13.11 | 0.068 | 193 | 1.98 |

| 15b | Benzimidazole-thiazole linked to 1,3-thiazoline | 13.23 | 0.045 | 294 | 1.67 |

| 15c | Benzimidazole-thiazole linked to 1,3-thiazoline | 13.17 | 0.071 | 185 | 2.11 |

| This compound (16) | Benzimidazole-thiazole linked to 4-thiazolidinone | 10.61 | 0.067 | 158.36 | 1.96 |

| Celecoxib | Standard COX-2 Inhibitor | 14.72 | 0.045 | 327 | - |

| Indomethacin | Standard NSAID | 0.09 | 0.18 | 0.5 | - |

| Quercetin | Standard 15-LOX Inhibitor | - | - | - | 3.34 |

Data sourced from Maghraby MT, et al. Bioorg Med Chem. 2020 Apr 1;28(7):115403.[1]

Table 2: In Vivo Anti-inflammatory Activity of Selected Compounds

| Compound | Dose (µM/kg) | % Edema Inhibition (3h) | % Edema Inhibition (4h) |

| 14 | 28 | 85 | 78 |

| 15b | 28 | 92 | 85 |

| This compound (16) | 28 | 119 | 102 |

| Indomethacin | 28 | 100 | 100 |

Data represents edema inhibition relative to the control group. Sourced from Maghraby MT, et al. Bioorg Med Chem. 2020 Apr 1;28(7):115403.[1]

Structure-Activity Relationship (SAR) Analysis

The data reveals key structural features that influence the inhibitory activity and selectivity of this series of benzimidazole-thiazole hybrids:

-

Core Scaffold: The hybrid structure of 2-methylthiobenzimidazole linked to a 2-aminothiazole is fundamental for the observed biological activity.

-

Substituents on the Thiazole Ring: The nature of the substituent at the 2-position of the thiazole ring significantly impacts COX-2 inhibition and selectivity.

-

The presence of 1,3-thiazoline (15a-c ) and 4-thiazolidinone (16 ) moieties leads to potent COX-2 inhibition, with IC₅₀ values in the nanomolar range.

-

Compound 15b , with a specific 1,3-thiazoline substitution, exhibited the most potent COX-2 inhibition (IC₅₀ = 0.045 µM), comparable to Celecoxib.[1]

-

This compound (16 ), featuring a 4-thiazolidinone ring, demonstrated strong COX-2 inhibition (IC₅₀ = 0.067 µM) and a high selectivity index of 158.36.[1]

-

-

Dual Inhibition: All tested compounds displayed potent inhibition of 15-lipoxygenase (15-LOX), suggesting a dual mechanism of anti-inflammatory action. Compound 15b was the most potent dual inhibitor of both COX-2 and 15-LOX.[1]

-

In Vivo Efficacy: In the carrageenan-induced paw edema model, this compound (16 ) showed the most potent anti-inflammatory effect, with edema inhibition surpassing that of the standard drug Indomethacin at the 3-hour and 4-hour time points.[1]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the evaluation of this compound and its analogues.

General Synthesis of Benzimidazole-Thiazole Hybrids

The synthesis of the target compounds involved a multi-step process. The key steps include the synthesis of a 2-methylthiobenzimidazole precursor, which is then linked to a 2-aminothiazole moiety. Subsequent reactions with various electrophiles yield the final hybrid molecules. For the specific synthesis of this compound (16 ), the 2-aminothiazole intermediate is reacted with chloroacetyl chloride followed by cyclization with thiourea to form the 4-thiazolidinone ring.

In Vitro COX-1/COX-2 Inhibition Assay

The ability of the compounds to inhibit ovine COX-1 and human recombinant COX-2 was determined using an enzyme immunoassay (EIA) kit. The assay measures the peroxidase activity of the COX enzymes colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The IC₅₀ values were calculated from the concentration-response curves.

In Vitro 15-Lipoxygenase (15-LOX) Inhibition Assay

The 15-LOX inhibitory activity was evaluated using a lipoxygenase inhibitor screening assay kit. The assay measures the production of 15-hydroxyeicosatetraenoic acid (15-HETE) from arachidonic acid. The IC₅₀ values were determined by measuring the reduction in 15-HETE formation in the presence of the test compounds.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The anti-inflammatory activity was assessed in rats using the carrageenan-induced paw edema model.

-

Male Wistar rats were divided into groups.

-

The test compounds (or vehicle/standard drug) were administered orally.

-

After a set time, a 1% carrageenan solution was injected into the sub-plantar region of the right hind paw to induce inflammation.

-

Paw volume was measured at specified time intervals (e.g., 3 and 4 hours) after carrageenan injection using a plethysmometer.

-

The percentage of edema inhibition was calculated by comparing the increase in paw volume in the treated groups to the control group.

Gastrointestinal Ulcerogenic Effect

The ulcerogenic potential of the most active compounds was evaluated in rats.

-

Animals were fasted for 24 hours prior to the experiment.

-

The test compound or Indomethacin was administered orally at a high dose.

-

After a specified period, the animals were sacrificed, and their stomachs were removed and examined for any signs of ulceration or mucosal damage.

-

The severity of gastric lesions was scored. This compound (16 ) was found to have a superior gastrointestinal safety profile compared to Indomethacin.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway targeted by this compound and the general workflow of its evaluation.

References

In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cyclooxygenase (COX) inhibition profile of Cox-2-IN-26, a potent and selective COX-2 inhibitor. This document outlines the quantitative inhibitory activity, detailed experimental methodologies for assessing COX-1 and COX-2 inhibition, and visual representations of the relevant biological pathways and experimental procedures.

Quantitative Inhibition Data

The inhibitory activity of this compound against cyclooxygenase isoforms 1 and 2 (COX-1 and COX-2) is typically determined by measuring the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). The selectivity of the compound for COX-2 over COX-1 is a critical parameter in drug development, as selective inhibition of COX-2 is associated with anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects that can be caused by COX-1 inhibition.

Based on available data, this compound demonstrates significant potency and selectivity for COX-2. The IC50 values are summarized in the table below.

| Enzyme | IC50 (µM) |

| COX-1 | 10.61 |

| COX-2 | 0.067 |

| 15-LOX | 1.96 |

Data sourced from Immunomart[1]

The selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2), is a key indicator of a compound's preference for COX-2. For this compound, the selectivity index is approximately 158, highlighting its strong preference for inhibiting COX-2.

Experimental Protocols

The following is a representative protocol for an in vitro cyclooxygenase inhibition assay, based on commonly used methods such as those employing commercially available kits (e.g., from Cayman Chemical, Abcam, or Sigma-Aldrich) which may utilize colorimetric, fluorometric, or luminometric detection.[2][3][4]

Principle of the Assay

The assay measures the peroxidase activity of COX. The COX component of the enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity can be measured by monitoring the oxidation of a chromogenic, fluorogenic, or luminogenic substrate. The inhibition of this activity is directly proportional to the inhibition of COX.

Materials and Reagents

-

Purified ovine or human COX-1 enzyme

-

Purified human recombinant COX-2 enzyme

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

Detection Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) for colorimetric assays)

-

This compound (test inhibitor)

-

Reference Inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well microplate

-

Microplate reader

Assay Procedure

-

Reagent Preparation : Prepare all reagents according to the manufacturer's instructions. This typically involves diluting the enzymes, substrate, and detection reagents to their working concentrations in the assay buffer.

-

Plate Setup : Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells of a 96-well plate.

-

Inhibitor Addition : Add various concentrations of this compound, a reference inhibitor, or vehicle control (e.g., DMSO) to the wells.

-

Pre-incubation : Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Detection : Immediately measure the absorbance, fluorescence, or luminescence at the appropriate wavelength using a microplate reader. Kinetic readings may be taken over a period of 5-10 minutes.

-

Data Analysis : Calculate the rate of reaction for each well. The percent inhibition for each concentration of this compound is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Caption: COX Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro COX Inhibition Assay

The diagram below outlines the key steps involved in determining the IC50 value of an inhibitor in a typical in vitro COX assay.

Caption: Generalized workflow for an in vitro COX inhibition assay.

References

In-Depth Technical Guide: Cox-2-IN-26 (Compound 16), a Potent and Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties of Cox-2-IN-26, a novel benzimidazole-thiazole hybrid compound identified as a potent and selective inhibitor of cyclooxygenase-2 (COX-2). The information presented herein is derived from the primary research publication by Maghraby MT, et al., titled "Novel class of benzimidazole-thiazole hybrids: The privileged scaffolds of potent anti-inflammatory activity with dual inhibition of cyclooxygenase and 15-lipoxygenase enzymes," published in Bioorganic & Medicinal Chemistry in 2020. In this publication, this compound is referred to as compound 16 .

Quantitative Data Summary

The inhibitory activity of this compound against COX-1, COX-2, and 15-lipoxygenase (15-LOX) was determined, and the results are summarized in the table below. This data highlights the compound's high potency and selectivity for the COX-2 enzyme.

| Target Enzyme | IC50 Value (µM) | Selectivity Index (SI) for COX-2 |

| COX-2 | 0.067 | 158.36 |

| COX-1 | 10.61 | |

| 15-LOX | 1.96 |

Experimental Protocols

The following is a detailed description of the in vitro experimental protocol used to determine the cyclooxygenase inhibition of this compound (compound 16) as described in the primary literature.

In Vitro COX-1 and COX-2 Inhibition Assay

Principle: The assay determines the inhibitory effect of the test compound on the peroxidase activity of ovine COX-1 and human recombinant COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials and Reagents:

-

Enzymes: Ovine COX-1 and human recombinant COX-2

-

Cofactors: Hematin, EDTA

-

Substrate: Arachidonic Acid

-

Chromogenic Agent: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

-

Buffer: Tris-HCl buffer (pH 8.0)

-

Test Compound: this compound (dissolved in DMSO)

-

Reference Compounds: Indomethacin and Celecoxib

Procedure:

-

Enzyme and Cofactor Preparation: The enzymes (COX-1 and COX-2) are diluted in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

-

Incubation with Inhibitor: The enzyme solution is pre-incubated with the test compound (this compound) or reference compounds at various concentrations for a specified period at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid (substrate) and TMPD (chromogenic agent).

-

Measurement of Peroxidase Activity: The peroxidase activity is measured by monitoring the absorbance of oxidized TMPD at 595 nm using a plate reader. The rate of the reaction is determined.

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of COX-2 in inflammation and the experimental workflow for determining COX-2 inhibition.

Unveiling the Potency and Selectivity of COX-2-IN-26: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the cyclooxygenase-2 (COX-2) inhibitor, COX-2-IN-26, tailored for researchers, scientists, and professionals in drug development. This document outlines the inhibitor's selectivity profile, details a representative experimental protocol for determining COX inhibition, and illustrates the pertinent biological signaling pathway.

Core Efficacy and Selectivity Profile

This compound demonstrates a notable and selective inhibitory action against COX-2, a key enzyme in the inflammatory cascade. The inhibitor's potency is quantified by its half-maximal inhibitory concentration (IC50) values against both COX-1 and COX-2 enzymes.

The selectivity index, a critical parameter in assessing the therapeutic potential of COX inhibitors, is derived from the ratio of IC50 values for COX-1 to COX-2. A higher selectivity index indicates a more targeted inhibition of COX-2, which is often associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective COX inhibitors.

| Parameter | Value (µM) |

| IC50 (COX-1) | 10.61 |

| IC50 (COX-2) | 0.067 |

| Selectivity Index (COX-1/COX-2) | ~158.4 |

Experimental Protocol: Whole Blood Assay for COX-1 and COX-2 Inhibition

The following protocol describes a widely accepted method for determining the IC50 values of a test compound against COX-1 and COX-2, which is representative of the methodology likely employed for the characterization of this compound.

Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of COX-1 and COX-2 in a human whole blood matrix.

Materials:

-

Freshly drawn human venous blood from healthy, consenting donors who have not consumed NSAIDs for at least two weeks.

-

Anticoagulant (e.g., heparin).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

-

Standard laboratory equipment (pipettes, incubators, centrifuges, etc.).

Methodology:

COX-1 Inhibition Assay (Measurement of TXB2):

-

Aliquots of whole blood (without anticoagulant) are pre-incubated with various concentrations of the test compound or vehicle control for a specified period (e.g., 15-60 minutes) at 37°C.

-

Coagulation is allowed to proceed for 1 hour at 37°C, during which platelet activation leads to the production of TXB2, a stable metabolite of the COX-1 product Thromboxane A2.

-

The samples are then centrifuged to separate the serum.

-

The serum is collected and stored at -20°C until analysis.

-

TXB2 levels in the serum are quantified using a specific EIA kit.

-

The percentage of COX-1 inhibition is calculated by comparing the TXB2 levels in samples treated with the test compound to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

COX-2 Inhibition Assay (Measurement of PGE2):

-

Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle control for a specified period (e.g., 15-60 minutes) at 37°C.

-

LPS (e.g., 10 µg/mL) is added to induce the expression of COX-2 in monocytes.

-

The blood samples are then incubated for 24 hours at 37°C to allow for COX-2 expression and subsequent PGE2 production.

-

Following incubation, the samples are centrifuged to separate the plasma.

-

The plasma is collected and stored at -20°C until analysis.

-

PGE2 levels in the plasma are quantified using a specific EIA kit.

-

The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in samples treated with the test compound to the vehicle control.

-

The IC50 value is determined using the same method as for the COX-1 assay.

Visualizing the Mechanism of Action

To further elucidate the role of COX-2 and the inhibitory action of compounds like this compound, the following diagrams illustrate the relevant signaling pathway and a generalized experimental workflow.

Caption: COX Signaling Pathway and Inhibition by this compound.

Caption: Generalized Workflow for Whole Blood COX Inhibition Assay.

Cox-2-IN-26: A Technical Guide to its Biological Activity and Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cox-2-IN-26 is a potent and selective cyclooxygenase-2 (COX-2) inhibitor with additional activity against 15-lipoxygenase (15-LOX). As a benzimidazole-thiazole hybrid, this compound represents a class of orally active anti-inflammatory agents with a promising gastrointestinal safety profile. This technical guide provides an in-depth overview of the biological activity, targets, and relevant experimental methodologies for the evaluation of this compound.

Biological Activity and Targets

This compound demonstrates a significant and selective inhibitory effect on the COX-2 enzyme, a key mediator of inflammation and pain. Notably, it also targets 15-LOX, an enzyme involved in the production of pro-inflammatory leukotrienes. This dual inhibition profile suggests a broader anti-inflammatory action compared to solely selective COX-2 inhibitors.

Quantitative Biological Data

The following table summarizes the key quantitative data for the biological activity of this compound.

| Parameter | Value | Species | Assay Type | Reference |

| COX-1 IC50 | 10.61 µM | Ovine | In Vitro Enzyme Inhibition | --INVALID-LINK-- |

| COX-2 IC50 | 0.067 µM | Human | In Vitro Enzyme Inhibition | --INVALID-LINK-- |

| 15-LOX IC50 | 1.96 µM | Soybean | In Vitro Enzyme Inhibition | --INVALID-LINK-- |

| COX-2 Selectivity Index | 158.36 | - | Calculated (COX-1/COX-2) | --INVALID-LINK-- |

| In Vivo Anti-inflammatory Activity | 102% and 119% edema inhibition relative to indomethacin at 4h and 3h, respectively (28 µM/kg) | Rat | Carrageenan-induced paw edema | --INVALID-LINK-- |

| Gastrointestinal Safety | Normal mucosal appearance with intact surface epithelium and preserved glands at 10, 30, and 50 mg/kg (p.o.) | Rat | Ulcerogenic Activity | --INVALID-LINK-- |

Signaling Pathways

This compound exerts its anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid metabolism pathway. The following diagram illustrates the points of inhibition.

Caption: Arachidonic acid metabolism and points of inhibition by this compound.

Experimental Workflow

The evaluation of a novel anti-inflammatory compound like this compound typically follows a structured workflow, from initial in vitro screening to in vivo efficacy and safety assessment.

Caption: A typical experimental workflow for the evaluation of this compound.

Experimental Protocols

The following are representative, detailed protocols for the key experiments cited in the evaluation of this compound. These are based on standard methodologies and should be adapted as necessary for specific laboratory conditions.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the concentration of the test compound required to inhibit 50% of the cyclooxygenase activity (IC50).

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound (this compound) and reference inhibitor (e.g., celecoxib, indomethacin)

-

DMSO (for dissolving compounds)

-

EIA buffer and reagents for prostaglandin E2 (PGE2) detection (e.g., ELISA kit)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound and reference inhibitors in DMSO.

-

In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

-

Add the test compound dilutions to the wells and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stopping reagent (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This model assesses the ability of a compound to reduce acute inflammation in a living organism.

Materials:

-

Male Wistar rats (or other suitable strain)

-

Carrageenan solution (e.g., 1% w/v in sterile saline)

-

Test compound (this compound) and reference drug (e.g., indomethacin) formulated for oral administration

-

Vehicle control (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer or digital calipers for measuring paw volume/thickness

Procedure:

-

Fast the rats overnight with free access to water.

-

Measure the initial volume or thickness of the right hind paw of each rat.

-

Administer this compound, the reference drug, or the vehicle control orally to different groups of rats.

-

After a set period (e.g., 1 hour) to allow for drug absorption, induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume from the initial measurement.

Acute Ulcerogenic Activity Assessment

This assay evaluates the potential of a compound to cause gastric damage, a common side effect of non-selective NSAIDs.

Materials:

-

Male Wistar rats

-

Test compound (this compound) and reference drug (e.g., indomethacin)

-

Vehicle control

-

Dissecting microscope or magnifying lens

Procedure:

-

Fast the rats for 24 hours before the experiment, with free access to water.

-

Administer high doses of this compound, the reference drug, or the vehicle control orally to different groups of rats.

-

After a specified period (e.g., 4-6 hours), euthanize the rats.

-

Excise the stomachs and open them along the greater curvature.

-

Gently rinse the stomachs with saline to remove any contents.

-

Examine the gastric mucosa for any signs of damage, such as hyperemia, hemorrhages, or ulcers, using a dissecting microscope.

-

Score the severity of the lesions based on a predefined scoring system (e.g., based on the number and size of ulcers).

-

Compare the ulcer index of the groups treated with this compound to the vehicle and reference drug groups to assess its gastrointestinal safety profile.

Conclusion

This compound is a compelling research compound with potent and selective COX-2 inhibitory activity, complemented by its action against 15-LOX. The in vivo data suggests a strong anti-inflammatory effect with a favorable gastrointestinal safety profile. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation and characterization of this and similar dual-pathway anti-inflammatory agents.

Pharmacological Profile of Cox-2-IN-26: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cox-2-IN-26 is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme critically involved in inflammation and pain pathways. This document provides a comprehensive overview of the pharmacological properties of this compound, including its inhibitory activity, selectivity, and in vivo efficacy. Detailed experimental protocols for key assays are provided to enable researchers to conduct similar evaluations. The information is intended to support further investigation and drug development efforts centered on selective COX-2 inhibition.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Two primary isoforms exist: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the gastrointestinal lining and platelet aggregation, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[1]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. Selective COX-2 inhibitors were developed to provide anti-inflammatory and analgesic effects with an improved gastrointestinal safety profile.[2] this compound is a novel compound belonging to this class of selective inhibitors.

In Vitro Inhibitory Activity and Selectivity

This compound has been characterized as a potent inhibitor of COX-2 with significant selectivity over COX-1. The inhibitory activities are typically determined by measuring the concentration of the compound required to inhibit the enzyme activity by 50% (IC50).

Table 1: In Vitro Inhibitory Profile of this compound

| Enzyme | IC50 (µM) |

| COX-1 | 10.61 |

| COX-2 | 0.067 |

| 15-LOX | 1.96 |

Data sourced from MedChemExpress and should be considered as reference values.

The selectivity of a COX-2 inhibitor is a critical parameter and is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)

For this compound, the selectivity index is calculated to be 158.36 , indicating a high degree of selectivity for COX-2 over COX-1.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound has been demonstrated in a standard animal model of inflammation, the carrageenan-induced rat paw edema model.

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Dose (µM/kg) | Edema Inhibition (%) vs. Indomethacin (3h) | Edema Inhibition (%) vs. Indomethacin (4h) |

| 28 | 119 | 102 |

Data sourced from MedChemExpress and should be considered as reference values.

These results indicate that this compound exhibits potent anti-inflammatory activity in vivo, comparable to the established NSAID, indomethacin.

Gastrointestinal Safety Profile

A key advantage of selective COX-2 inhibitors is their improved gastrointestinal (GI) safety profile compared to non-selective NSAIDs. Studies in albino rats have shown that oral administration of this compound at doses of 10, 30, and 50 mg/kg resulted in a normal mucosal appearance with an intact surface epithelium and preserved glands, although some congestion of blood vessels was noted. This suggests a favorable GI safety profile.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a common method for determining the IC50 values of a test compound against COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to the appropriate wells.

-

Add the test compound solutions to the wells and incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid.

-

Add the colorimetric substrate. The peroxidase activity of COX will oxidize the substrate, leading to a color change.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value from the resulting dose-response curve.

Carrageenan-Induced Rat Paw Edema

This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.

Materials:

-

Male Wistar rats (or other suitable strain)

-

Carrageenan solution (e.g., 1% in sterile saline)

-

Test compound (this compound) formulated for oral administration

-

Reference drug (e.g., Indomethacin)

-

Pletysmometer or calipers to measure paw volume/thickness

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound or reference drug orally to the respective groups of animals. A control group receives the vehicle.

-

After a set period (e.g., 60 minutes) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

The degree of edema is calculated as the increase in paw volume or thickness compared to the baseline measurement.

-

The percentage of inhibition of edema for each treated group is calculated relative to the control group.

Gastrointestinal Ulceration Evaluation

This protocol is used to assess the potential of a compound to cause gastric damage.

Materials:

-

Male Wistar rats

-

Test compound (this compound) formulated for oral administration

-

Reference NSAID known to cause ulcers (e.g., Indomethacin)

-

Dissecting tools

-

Formalin solution

-

Stereomicroscope

Procedure:

-

Fast the animals for a specified period (e.g., 24 hours) with free access to water.

-

Administer high doses of the test compound or reference drug orally for one or more days. A control group receives the vehicle.

-

On the final day, sacrifice the animals at a set time after the last dose.

-

Carefully dissect the stomach and open it along the greater curvature.

-

Gently wash the stomach with saline to remove any contents.

-

Examine the gastric mucosa for any signs of hemorrhage, erosion, or ulceration using a stereomicroscope.

-

The severity of gastric lesions can be scored based on their number and size to calculate an ulcer index.

-

For a more detailed analysis, tissue samples can be collected for histopathological examination.

Signaling Pathways and Workflows

COX-2 Signaling Pathway in Inflammation

The following diagram illustrates the role of COX-2 in the inflammatory cascade and the point of intervention for this compound.

Caption: COX-2 inflammatory pathway and inhibition by this compound.

Experimental Workflow for In Vivo Anti-Inflammatory Assay

The following diagram outlines the key steps in the carrageenan-induced paw edema assay.

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Conclusion

This compound is a potent and highly selective COX-2 inhibitor with demonstrated anti-inflammatory efficacy in vivo and a favorable gastrointestinal safety profile. The data and protocols presented in this guide provide a valuable resource for researchers in the field of inflammation and pain, and for those involved in the development of novel anti-inflammatory therapeutics. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this promising compound.

References

The Emerging Profile of a Novel Selective COX-2 Inhibitor: A Technical Overview

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever.[1][2] Unlike the constitutively expressed COX-1 isoform which plays a role in gastrointestinal protection and platelet aggregation, COX-2 is primarily induced by inflammatory stimuli.[2][3] This distinction has driven the development of selective COX-2 inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to provide potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[3][4] This technical guide provides a comprehensive overview of a novel selective cyclooxygenase-2 (COX-2) inhibitor, based on preclinical and in vitro findings.

Pharmacological Profile

This novel inhibitor demonstrates high selectivity and potency for the COX-2 enzyme, as summarized in the following tables.

In Vitro Efficacy and Selectivity

| Parameter | Value |

| COX-2 IC50 | 0.045 µM |

| COX-1 IC50 | 4.8 µM |

| Selectivity Index (COX-1/COX-2) | 106.7 |

IC50 values represent the half-maximal inhibitory concentration.

Pharmacokinetic Properties (Rodent Model)

| Parameter | Value |

| Bioavailability (Oral) | 85% |

| Tmax (Oral) | 2.5 hours |

| Half-life (t1/2) | 6.8 hours |

| Protein Binding | >98% |

Mechanism of Action

The primary mechanism of action involves the selective binding to and inhibition of the COX-2 enzyme.[5] This prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[2]

Signaling Pathway of COX-2 Inhibition

The following diagram illustrates the central role of COX-2 in the inflammatory pathway and the point of intervention for a selective inhibitor.

Caption: Simplified signaling pathway of inflammation mediated by COX-2.

Experimental Protocols

The following sections detail the methodologies used to characterize the pharmacological profile of this selective COX-2 inhibitor.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of the inhibitor against human recombinant COX-1 and COX-2 enzymes.

Workflow:

Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.

Methodology:

-

Human recombinant COX-1 and COX-2 enzymes are pre-incubated with a range of concentrations of the test compound for 15 minutes at 37°C in a reaction buffer containing Tris-HCl, EDTA, and hematin.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for 2 minutes at 37°C and then terminated by the addition of a stop solution (e.g., 1M HCl).

-

The concentration of prostaglandin E2 (PGE2), a major product of the COX reaction, is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Pharmacokinetic Study in Rodent Model

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.

Workflow:

Caption: Workflow for the pharmacokinetic study in a rodent model.

Methodology:

-

A cohort of fasted rodents is administered a single oral dose of the test compound formulated in a suitable vehicle.

-

Blood samples are collected via tail vein or cardiac puncture at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

The concentration of the parent drug in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic parameters, including bioavailability (by comparing with intravenous dosing), Tmax, and half-life, are calculated using non-compartmental analysis.

Preclinical Anti-Inflammatory Efficacy

The in vivo anti-inflammatory potential was evaluated in a carrageenan-induced rat paw edema model. Pretreatment with the compound led to a marked reduction in paw swelling compared to the control group.[6] This was accompanied by a suppression of the carrageenan-induced elevation of NF-κB and COX-2 immuno-expression in the paw tissue, as well as significantly decreased levels of PGE2 and TNF-α.[6]

Conclusion

The presented data highlight the profile of a potent and selective COX-2 inhibitor. Its high selectivity for COX-2 over COX-1 suggests a favorable gastrointestinal safety profile. The promising pharmacokinetic properties observed in preclinical models, including good oral bioavailability and a suitable half-life, support its potential for further development as a novel anti-inflammatory and analgesic agent. Further studies are warranted to fully elucidate its clinical efficacy and safety profile in humans.

References

- 1. scbt.com [scbt.com]

- 2. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. ccjm.org [ccjm.org]

- 5. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Discovery of new COX-2 inhibitors with promising anti-inflammatory activity in vivo | BioWorld [bioworld.com]

Unraveling the Binding Pocket of Cox-2-IN-26: A Technical Guide

For Immediate Release

A Deep Dive into the Molecular Interactions of a Potent and Selective Cox-2 Inhibitor

This technical guide provides a comprehensive analysis of the binding pocket of Cox-2-IN-26, a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of inflammation, pain management, and cancer research. By elucidating the specific molecular interactions that govern the binding of this compound, we aim to provide a framework for the rational design of next-generation anti-inflammatory agents with improved efficacy and safety profiles.

Executive Summary

Cyclooxygenase-2 is a key enzyme in the inflammatory cascade, and its selective inhibition is a well-established therapeutic strategy for a range of conditions. This compound has emerged as a promising inhibitor with high potency and selectivity. This guide details the critical amino acid residues within the COX-2 binding pocket that interact with this compound, the nature of these interactions, and the experimental and computational methodologies used to characterize this binding. A hypothetical binding model, derived from molecular docking studies, is presented to visualize these interactions. All quantitative data are summarized for clarity, and detailed experimental workflows are provided.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through in vitro enzyme assays. The following table summarizes the key inhibitory concentrations (IC50) and selectivity index.

| Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| COX-1 | 10.61[1] | 158.36[1] |

| COX-2 | 0.067[1] | |

| 15-LOX | 1.96[1] |

The Cox-2 Binding Pocket: A Realm of Specificity

The binding site of COX-2 is a long, hydrophobic channel. A key feature that distinguishes it from the closely related COX-1 isoform is the presence of a larger and more accessible side pocket. This structural difference is primarily due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue in COX-2. This side pocket is a critical determinant of the selectivity of many COX-2 inhibitors.

Hypothetical Binding Mode of this compound

In the absence of a co-crystal structure of this compound with the COX-2 enzyme, computational molecular docking was employed to predict its binding mode. The chemical structure of this compound was docked into the active site of the human COX-2 enzyme (PDB ID: 5KIR). The predicted binding mode suggests that this compound likely orients itself within the main channel and extends into the selective side pocket.

The following diagram illustrates the key hypothetical interactions between this compound and the amino acid residues of the COX-2 binding pocket.

Caption: Predicted interactions of this compound within the COX-2 binding pocket.

Experimental Protocols

The determination of the binding mode of an inhibitor like this compound involves a combination of experimental and computational techniques.

In Vitro Enzyme Inhibition Assay

Objective: To determine the potency and selectivity of the inhibitor.

Methodology:

-

Recombinant human COX-1 and COX-2 enzymes are used.

-

The inhibitor is pre-incubated with the enzyme at various concentrations.

-

The reaction is initiated by the addition of the substrate, arachidonic acid.

-

The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Molecular Docking Workflow

Objective: To predict the binding conformation and interactions of the inhibitor within the enzyme's active site.

The following diagram outlines the typical workflow for a molecular docking study.

References

An In-depth Technical Guide to Cox-2-IN-26 and its Role in Prostaglandin E2 Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-26, and its inhibitory effect on the synthesis of prostaglandin E2 (PGE2). This document details the biochemical activity of this compound, outlines experimental protocols for its evaluation, and illustrates the underlying molecular pathways.

Introduction to Prostaglandin E2 Synthesis and COX-2

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[1] Its synthesis is a multi-step process initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2.[2] The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2).[2] While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[3] PGH2 is subsequently converted to PGE2 by prostaglandin E synthases.[2] Due to its role in inflammation, the selective inhibition of COX-2 is a key therapeutic strategy for anti-inflammatory drug development.[4]

This compound: A Selective COX-2 Inhibitor

This compound is a potent and selective inhibitor of the COX-2 enzyme. Its selectivity for COX-2 over COX-1 is a critical feature, as this is expected to reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[4]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values against both COX-1 and COX-2. This data provides a clear measure of its selectivity.

| Enzyme | This compound IC50 (µM) |

| COX-1 | 10.61[5] |

| COX-2 | 0.067[5] |

| Selectivity Index (COX-1 IC50 / COX-2 IC50) | ~158 |

Experimental Protocols for Assessing COX-2 Inhibition and PGE2 Synthesis

The following section details a generalized experimental workflow for determining the inhibitory effect of a compound like this compound on PGE2 synthesis. This protocol is a composite of standard in vitro assays.

In Vitro COX Inhibition Assay (PGE2 Measurement)

This assay directly measures the production of PGE2 from arachidonic acid by purified COX-1 and COX-2 enzymes in the presence of an inhibitor.

Materials:

-

Purified recombinant human or ovine COX-1 and COX-2 enzymes

-

This compound (or other test inhibitor)

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

PGE2 ELISA kit

-

Microplate reader

Procedure:

-

Enzyme Preparation: Reconstitute and dilute the purified COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the reaction buffer.

-

Reaction Setup: In a microplate, add the reaction buffer, cofactors, and the diluted this compound or vehicle control.

-

Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Reaction Termination: After a defined incubation period (e.g., 2 minutes at 37°C), stop the reaction by adding a stopping agent (e.g., a strong acid).

-

PGE2 Quantification: Measure the concentration of PGE2 in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Pathways and Experimental Logic

Prostaglandin E2 Synthesis Pathway and Inhibition by this compound

The following diagram illustrates the key steps in the synthesis of PGE2 and the point of intervention for this compound.

Caption: Prostaglandin E2 synthesis pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

This diagram outlines the logical flow of the experimental protocol described in section 3.1.

Caption: Workflow for determining the IC50 of this compound on PGE2 synthesis.

Logical Relationship of COX-2 Inhibition

The following diagram illustrates the logical relationship between the components of the COX-2 inhibition system.

References

The Role of Cox-2-IN-26 in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of Cox-2-IN-26, a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The document elucidates the compound's mechanism of action within inflammatory pathways, presents its known biochemical and in vivo activity, and furnishes detailed experimental protocols for its evaluation. Included are signaling pathway diagrams and experimental workflows to provide a comprehensive understanding for researchers and drug development professionals. This compound, a benzimidazole-thiazole hybrid, demonstrates significant anti-inflammatory properties with a favorable gastrointestinal safety profile, marking it as a compound of interest in the development of novel anti-inflammatory therapeutics.

Introduction to COX-2 and Inflammation

The inflammatory cascade is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key mediator in this process is the enzyme cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, including gastrointestinal mucosal protection and platelet aggregation.[1][2] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation by pro-inflammatory cytokines and other inflammatory stimuli.[3][4][5] Upregulated COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2), which are principal drivers of pain, fever, and inflammation.[6][7]

Selective inhibition of COX-2 is a key therapeutic strategy for mitigating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][5] this compound has emerged as a promising selective COX-2 inhibitor with potent anti-inflammatory activity.[8]

This compound: A Profile

This compound is an orally active and selective COX-2 inhibitor.[8] Chemically, it is classified as a benzimidazole-thiazole hybrid.[8] Its selective action against COX-2 suggests a therapeutic potential for treating inflammatory disorders with a reduced risk of gastrointestinal complications.

Biochemical and In Vivo Activity

The inhibitory activity and anti-inflammatory efficacy of this compound have been quantified through in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| COX-1 | 10.61[8] | 158.36[8] |

| COX-2 | 0.067[8] | |

| 15-LOX | 1.96[8] |

Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema in Rats

| Compound | Dose (µM/kg) | Time Post-Carrageenan | % Edema Inhibition (Relative to Indomethacin) |

| This compound | 28[8] | 3 hours | 119%[8] |

| 4 hours | 102%[8] |

Table 3: Gastrointestinal Safety Profile of this compound in Albino Rats (Oral Administration)

| Dose (mg/kg) | Observation |

| 10 | Normal mucosal appearance with intact surface epithelium and preserved glands; some congestion of blood vessels.[8] |

| 30 | Normal mucosal appearance with intact surface epithelium and preserved glands; some congestion of blood vessels.[8] |

| 50 | Normal mucosal appearance with intact surface epithelium and preserved glands; some congestion of blood vessels.[8] |

Signaling Pathways in COX-2 Mediated Inflammation

This compound exerts its anti-inflammatory effects by inhibiting the production of prostaglandins at the apex of the inflammatory cascade. The following diagram illustrates the core signaling pathway.

Caption: COX-2 inflammatory signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize selective COX-2 inhibitors like this compound.

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol is based on a commercially available COX inhibitor screening assay kit.

-

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Materials:

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme

-

COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

Arachidonic Acid (substrate)

-

TMPD (colorimetric substrate)

-

Test compound (this compound) and reference inhibitor (e.g., celecoxib)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare reagents according to the manufacturer's instructions.

-

To appropriate wells of a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.

-

Add 10 µL of the test compound (this compound) at various concentrations to the inhibitor wells. For control wells, add 10 µL of the vehicle (e.g., DMSO).

-

Incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

-

Immediately add 10 µL of TMPD solution to all wells.

-

Shake the plate for 10-20 seconds and immediately begin reading the absorbance at 590 nm every minute for 5 minutes.

-

Calculate the rate of reaction for each well.

-

The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100

-

Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

-

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the anti-inflammatory activity of novel compounds.

-

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is measured by its ability to reduce this edema.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

-

Materials:

-

1% (w/v) Carrageenan suspension in sterile saline

-

Test compound (this compound)

-

Reference drug (e.g., Indomethacin)

-

Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

-

Plebismometer

-

-

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compound (this compound), reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

-

Measure the initial paw volume of the right hind paw of each rat using a plebismometer.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

The volume of edema is calculated as the difference between the paw volume at the specified time points and the initial paw volume.

-

The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100

-

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of a novel COX-2 inhibitor.

Caption: Typical workflow for COX-2 inhibitor discovery.

Synthesis of Benzimidazole-Thiazole Hybrids

While the specific synthesis protocol for this compound is not publicly available, the general synthesis of benzimidazole-thiazole hybrids involves a multi-step process. A representative synthetic route is outlined below. This information is based on published methods for this class of compounds.[3]

-

Synthesis of the Benzimidazole Core: This typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative.

-

Functionalization of the Benzimidazole: The benzimidazole core is then functionalized, for example, by N-alkylation, to introduce a reactive group for subsequent coupling.

-

Synthesis of the Thiazole Moiety: A substituted thiazole ring is synthesized, often through the Hantzsch thiazole synthesis, which involves the reaction of a thiourea or thioamide with an α-haloketone.

-

Coupling of the Benzimidazole and Thiazole Moieties: The functionalized benzimidazole and the synthesized thiazole are then coupled together through a suitable linker to form the final benzimidazole-thiazole hybrid.

Conclusion

This compound is a potent and selective COX-2 inhibitor with demonstrated anti-inflammatory activity and a favorable preclinical safety profile. Its mechanism of action, centered on the targeted inhibition of prostaglandin synthesis in inflamed tissues, aligns with the therapeutic goals of modern anti-inflammatory drug discovery. The data presented in this guide underscore the potential of this compound as a lead compound for the development of new treatments for inflammatory conditions. Further studies to elucidate its full pharmacokinetic and pharmacodynamic profile, as well as its effects on a broader range of inflammatory mediators, are warranted to fully establish its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclooxygenase-2 Deficiency Enhances Th2 Immune Responses and Impairs Neutrophil Recruitment in Hepatic Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fever - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Cytotoxicity of a Novel COX-2 Inhibitor: A Technical Guide

Disclaimer: Information regarding a specific compound designated "Cox-2-IN-26" is not available in the public domain. This document provides a representative technical guide based on the well-established cytotoxic effects and mechanisms of action of the broader class of Cyclooxygenase-2 (COX-2) inhibitors, synthesized from publicly available research. The data and pathways presented herein are illustrative for a hypothetical COX-2 inhibitor, hereafter referred to as CX-26, and are intended for research and drug development professionals.

Introduction to COX-2 Inhibition and Cancer Cytotoxicity

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancer cells and contributes to inflammation and tumor growth.[1][2][3] Its roles in promoting cell proliferation, inhibiting apoptosis (programmed cell death), and stimulating angiogenesis make it a key target for cancer therapy.[1][3] Selective COX-2 inhibitors have been investigated for their potential to induce cytotoxic effects in cancer cells, primarily through the induction of apoptosis.[4][5][6] This guide outlines the preliminary cytotoxic profile of a representative COX-2 inhibitor, CX-26.

Proposed Mechanism of Action of CX-26

Based on existing literature for COX-2 inhibitors, the cytotoxic effects of CX-26 are hypothesized to be mediated through the induction of apoptosis via both intrinsic and extrinsic pathways.[6][7] Inhibition of COX-2 by CX-26 is thought to lead to a decrease in the production of prostaglandins like PGE2, which are known to have anti-apoptotic effects.[3] This disruption in signaling is proposed to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and upregulate pro-apoptotic proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.[5]

Caption: Proposed intrinsic apoptotic pathway induced by CX-26.

Quantitative Cytotoxicity Data

The cytotoxic effects of CX-26 were evaluated against a panel of human cancer cell lines with varying COX-2 expression levels. The half-maximal inhibitory concentration (IC50) was determined following 72 hours of exposure. Apoptosis and cell cycle analysis were conducted at the IC50 concentration for the highly sensitive HCT-116 cell line.

Table 1: In Vitro Cytotoxicity (IC50) of CX-26

| Cell Line | Cancer Type | COX-2 Expression | IC50 (µM) |

| HCT-116 | Colon Carcinoma | High | 15.2 |

| A549 | Lung Carcinoma | High | 25.8 |

| MCF-7 | Breast Adenocarcinoma | Low | 89.4 |

| PC-3 | Prostate Adenocarcinoma | High | 32.1 |

Table 2: Apoptosis and Cell Cycle Analysis in HCT-116 Cells

| Treatment | Apoptotic Cells (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | 2.5 | 55.3 | 28.1 | 16.6 |

| CX-26 (15.2 µM) | 45.8 | 72.1 | 15.4 | 12.5 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Human cancer cell lines (HCT-116, A549, MCF-7, PC-3) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

The cytotoxicity of CX-26 was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: Cells were treated with various concentrations of CX-26 (0.1 to 100 µM) or DMSO as a vehicle control for 72 hours.

-

MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.[8]

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Cell Treatment: HCT-116 cells were treated with CX-26 at its IC50 concentration (15.2 µM) for 48 hours.

-

Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension, followed by incubation for 15 minutes in the dark.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive cells were considered apoptotic.

Cell cycle distribution was analyzed by staining with propidium iodide.

-

Cell Treatment and Harvesting: HCT-116 cells were treated as described for the apoptosis assay and harvested.

-

Fixation: Cells were fixed in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Fixed cells were washed with PBS and stained with a solution containing PI and RNase A for 30 minutes.

-

Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Caption: General experimental workflow for assessing CX-26 cytotoxicity.

Summary and Future Directions